molecular formula C24H47O9P B1244243 [3-[[(2S)-2,3-dihydroxypropoxy]-hydroxyphosphoryl]oxy-2-hydroxypropyl] (E)-octadec-9-enoate

[3-[[(2S)-2,3-dihydroxypropoxy]-hydroxyphosphoryl]oxy-2-hydroxypropyl] (E)-octadec-9-enoate

Cat. No. B1244243
M. Wt: 510.6 g/mol
InChI Key: FQQQKGAFQIIGLQ-XRDMFJJNSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(9E-octadecenoyl)-sn-glycero-3-phospho-(1'-sn-glycerol) is a 1-acyl-sn-glycero-3-phospho-(1'-sn-glycerol).

Scientific Research Applications

Synthesis and Chemical Reactions

  • Fatty acid esters, including compounds structurally similar to [3-[[(2S)-2,3-dihydroxypropoxy]-hydroxyphosphoryl]oxy-2-hydroxypropyl] (E)-octadec-9-enoate, have been extensively studied for their synthesis and chemical reactivity. For example, the synthesis of furanoid esters from unsaturated fatty esters has been explored (Jie & Lam, 1977). Selective oxidation processes, such as the oxidation of oligoethylene glycol ether methyl 12(13)-hydroxy-13(12)-[11-hydroxy-3,6,9-trioxa-undecyl-1-oxy]-octadec-9-enoate, have been studied, yielding products with unexpected selective oxidation of secondary hydroxyl groups while leaving primary hydroxyl groups intact (Singh & Mahajan, 2006).

Biotechnological and Industrial Applications

  • Research on monoolein, which shares a similar structure to the compound , focuses on its applications in food, pharmaceutical, and cosmetic industries. Its phase behavior is particularly important for these applications, and studies have developed coarse-grained models to understand its lipid bilayer phase in mesoscale (Kim et al., 2009).

Novel Derivatives and Synthesis Methods

  • Novel azido fatty acid ester derivatives have been synthesized from conjugated C(18) enynoate, showcasing the diverse potential of fatty acid esters in chemical synthesis and the creation of novel compounds (Jie & Alam, 2001). Additionally, the synthesis of oxygenated fatty acid esters from santalbic acid ester has been described, highlighting the versatility of these compounds in generating a variety of derivatives (Pasha & Ahmad, 1993).

Transdermal Delivery Studies

  • In the field of pharmacology, research has been conducted on the transdermal delivery of drugs using derivatives of fatty acids. For instance, the percutaneous absorption of tolterodine using O-acylmenthol derivatives, which are structurally related to the compound , has been evaluated (Zhao et al., 2009).

Antioxidant and Antimicrobial Activities

  • The antioxidant and antimicrobial activities of fatty acid esters have also been a focus of research. For instance, ferulic acid esters isolated from Ochrosia oppositifolia, structurally similar to the compound of interest, showed moderate in vitro antioxidant and antimicrobial activity (Nasab et al., 2011).

Material Sciences and Polymer Chemistry

  • In material sciences, fatty acid derivatives are used for synthesizing polycarbonates and poly(ester carbonate)s, demonstrating the application of these compounds in creating novel polymeric materials (More et al., 2011).

properties

Molecular Formula

C24H47O9P

Molecular Weight

510.6 g/mol

IUPAC Name

[3-[[(2S)-2,3-dihydroxypropoxy]-hydroxyphosphoryl]oxy-2-hydroxypropyl] (E)-octadec-9-enoate

InChI

InChI=1S/C24H47O9P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-24(28)31-19-23(27)21-33-34(29,30)32-20-22(26)18-25/h9-10,22-23,25-27H,2-8,11-21H2,1H3,(H,29,30)/b10-9+/t22-,23?/m0/s1

InChI Key

FQQQKGAFQIIGLQ-XRDMFJJNSA-N

Isomeric SMILES

CCCCCCCC/C=C/CCCCCCCC(=O)OCC(COP(=O)(O)OC[C@H](CO)O)O

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCC(CO)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[3-[[(2S)-2,3-dihydroxypropoxy]-hydroxyphosphoryl]oxy-2-hydroxypropyl] (E)-octadec-9-enoate
Reactant of Route 2
Reactant of Route 2
[3-[[(2S)-2,3-dihydroxypropoxy]-hydroxyphosphoryl]oxy-2-hydroxypropyl] (E)-octadec-9-enoate
Reactant of Route 3
[3-[[(2S)-2,3-dihydroxypropoxy]-hydroxyphosphoryl]oxy-2-hydroxypropyl] (E)-octadec-9-enoate
Reactant of Route 4
[3-[[(2S)-2,3-dihydroxypropoxy]-hydroxyphosphoryl]oxy-2-hydroxypropyl] (E)-octadec-9-enoate
Reactant of Route 5
Reactant of Route 5
[3-[[(2S)-2,3-dihydroxypropoxy]-hydroxyphosphoryl]oxy-2-hydroxypropyl] (E)-octadec-9-enoate
Reactant of Route 6
Reactant of Route 6
[3-[[(2S)-2,3-dihydroxypropoxy]-hydroxyphosphoryl]oxy-2-hydroxypropyl] (E)-octadec-9-enoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.